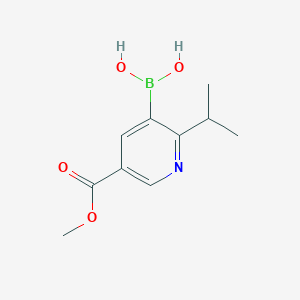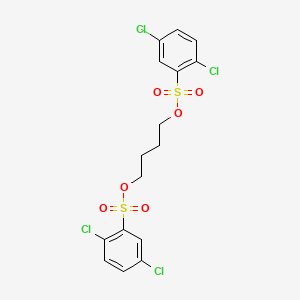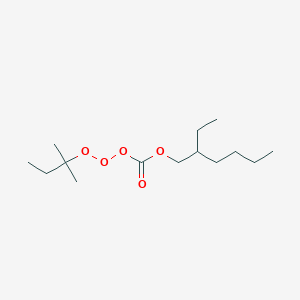
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound known for its application as a polymerization initiator. It is a colorless to pale yellow liquid with a distinct odor and is characterized by its high stability and resistance to decomposition at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate typically involves the reaction of hydrogen peroxide with ethanol under alkaline conditions. The process can be summarized as follows:
Reactants: Hydrogen peroxide and ethanol.
Conditions: Alkaline medium, typically using a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Equipped with temperature and pressure control systems.
Purification Steps: Including distillation and filtration to ensure the purity of the final product.
Safety Measures: Due to the compound’s flammability and potential for explosive decomposition, stringent safety protocols are followed.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions.
Common Reagents and Conditions:
Decomposition: Typically occurs under heat or in the presence of a catalyst.
Polymerization Initiation: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, methyl methacrylate, and vinyl acetate.
Major Products:
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has several applications in scientific research and industry:
Polymer Chemistry: Used as an initiator for free radical polymerization, aiding in the synthesis of various polymers and copolymers.
Material Science: Employed in the production of high-performance materials, including resins and elastomers.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate involves the generation of free radicals upon decomposition. These free radicals can:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidative Reactions: The free radicals can also participate in oxidative reactions, leading to the formation of various oxidation products.
Comparación Con Compuestos Similares
- tert-Butyl peroxybenzoate
- Di-tert-butyl peroxide
- Cumene hydroperoxide
Comparison:
- Stability: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is more stable at room temperature compared to some other organic peroxides.
- Polymerization Efficiency: It is highly efficient as a polymerization initiator, providing better control over the polymerization process.
- Safety Profile: While it is flammable and requires careful handling, it is considered safer than some other peroxides due to its higher decomposition temperature .
Propiedades
Fórmula molecular |
C14H28O5 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate |
InChI |
InChI=1S/C14H28O5/c1-6-9-10-12(7-2)11-16-13(15)17-19-18-14(4,5)8-3/h12H,6-11H2,1-5H3 |
Clave InChI |
SKVOYPCECYQZAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)OOOC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
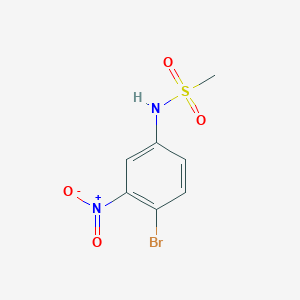
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
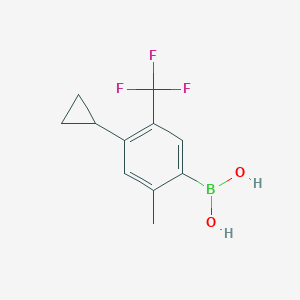
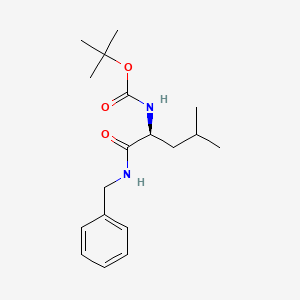
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
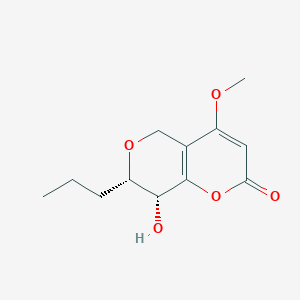
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
